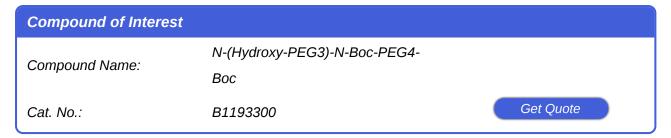


In-Depth Technical Guide: N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a monodispersed polyethylene glycol (PEG) linker. Its structure incorporates a hydroxyl group for further modification, two Boc-protected amine groups, and a t-butyl ester, making it a versatile heterobifunctional linker for PROTAC synthesis. The precise control over its molecular weight is crucial for the consistent performance and efficacy of the resulting PROTAC molecules.

Physicochemical Data

Parameter	Value	Reference
Molecular Formula	C28H55NO12	[1][2]
Molecular Weight	597.74 g/mol	[3]
Purity	≥95%	[3]



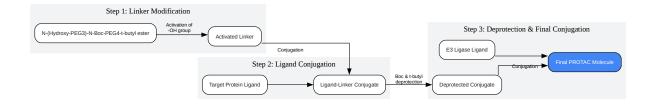
Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC, for which N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a prime example, plays a critical role in dictating the orientation and distance between the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The PEG component of this linker enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The terminal functional groups (hydroxyl and protected amines) allow for the sequential and controlled conjugation of a ligand for the target protein and a ligand for the E3 ligase.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester.



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Generalized PROTAC Synthesis Workflow

Methodologies

Foundational & Exploratory





A representative experimental protocol for the use of a linker such as N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in PROTAC synthesis would involve the following key steps. Note that specific reaction conditions (solvents, reagents, temperature, and reaction times) will vary depending on the specific ligands being conjugated.

- Activation of the Hydroxyl Group: The terminal hydroxyl group of the linker is typically activated to facilitate conjugation with the first ligand. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation if the ligand has a carboxylic acid.
- Conjugation of the First Ligand: The activated linker is reacted with the first binding ligand (either for the target protein or the E3 ligase). The reaction is carried out in an appropriate solvent system and may require an inert atmosphere and specific temperature control.
 Progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification of the Intermediate: Once the first conjugation is complete, the resulting
 intermediate product is purified to remove any unreacted starting materials and byproducts.
 Common purification techniques include column chromatography or preparative HighPerformance Liquid Chromatography (HPLC).
- Deprotection: The Boc and t-butyl protecting groups are removed to expose the amine and carboxylic acid functionalities for the second conjugation step. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- Conjugation of the Second Ligand: The deprotected intermediate is then conjugated to the second ligand. The choice of coupling chemistry will depend on the available functional groups on the second ligand and the deprotected linker.
- Final Purification: The final PROTAC molecule is purified using methods such as preparative HPLC to ensure high purity, which is critical for subsequent biological evaluation. The identity and purity of the final product are confirmed by analytical techniques including LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.



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